molecular formula C7H7BrN4S B13060251 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine

Cat. No.: B13060251
M. Wt: 259.13 g/mol
InChI Key: FUUMNSUMPLOCIQ-UHFFFAOYSA-N
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Description

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine (molecular formula: C₇H₇BrN₄S) is a heterocyclic compound featuring a brominated thiophene ring linked to a 1,2,4-triazole-3-amine moiety. This structure confers unique physicochemical properties, such as enhanced binding affinity to biological targets and stability under physiological conditions . Its synthesis involves nucleophilic substitution between 5-bromothiophene-2-carbaldehyde and 1H-1,2,4-triazol-3-amine under reflux with a base (e.g., K₂CO₃) and a catalyst (e.g., KI) . The compound is explored for applications in medicinal chemistry (antimicrobial, anticancer agents) and material science (organic semiconductors) .

Properties

Molecular Formula

C7H7BrN4S

Molecular Weight

259.13 g/mol

IUPAC Name

1-[(5-bromothiophen-2-yl)methyl]-1,2,4-triazol-3-amine

InChI

InChI=1S/C7H7BrN4S/c8-6-2-1-5(13-6)3-12-4-10-7(9)11-12/h1-2,4H,3H2,(H2,9,11)

InChI Key

FUUMNSUMPLOCIQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(SC(=C1)Br)CN2C=NC(=N2)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-bromothiophene-2-carbaldehyde with 1H-1,2,4-triazol-3-amine under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the compound. Additionally, the use of automated systems can improve the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes or receptors, inhibiting their activity or modulating their function. The bromothiophene moiety can enhance the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

Structural Analogues: Heterocycle Variations

The substitution of the thiophene ring with other aromatic systems significantly alters reactivity and biological activity:

Compound Name Heterocycle Key Features Biological Activity/Applications Reference
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine Pyridine Nitrogen-containing ring; higher polarity than thiophene Enhanced enzyme inhibition; antiviral research
1-[(5-Bromofuran-3-yl)methyl]-1H-1,2,4-triazol-3-amine Furan Oxygen-containing ring; reduced aromaticity compared to thiophene Potential in organic electronics
1-[(3-Bromopyridin-2-yl)methyl]-1H-1,2,4-triazol-3-amine Pyridine Bromine at pyridine’s 3-position; distinct electronic effects Antibacterial activity

Key Insight : Thiophene’s sulfur atom contributes to electron-rich aromatic systems, enhancing interactions with hydrophobic enzyme pockets. Pyridine derivatives, with nitrogen-induced polarity, may exhibit better solubility but reduced membrane permeability .

Halogen Substitution Effects

Halogen type and position influence reactivity and target affinity:

Compound Name Halogen (Position) Key Differences Biological Impact Reference
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine Cl (thiophene) Lower molecular weight; reduced steric bulk Lower binding affinity vs. bromine analogue
5-Bromo-1-[(3-chlorothiophen-2-yl)methyl]-1H-1,2,4-triazol-3-amine Br (triazole), Cl (thiophene) Dual halogenation; altered electronic effects Broader-spectrum antifungal activity

Substituent Position and Functional Group Variations

Modifications to the triazole ring or linker groups alter pharmacological profiles:

Compound Name Substituent Features Unique Properties Applications Reference
1-[(Benzyloxy)methyl]-5-bromo-1H-1,2,4-triazol-3-amine Benzyloxy group on triazole Increased lipophilicity CNS-targeting drug candidates
1-[(1-Ethyl-1H-pyrazol-4-YL)methyl]-1H-1,2,4-triazol-3-amine Pyrazole substituent Enhanced NAMPT enzyme activation Metabolic disorder therapeutics

Key Insight : Bulky substituents (e.g., benzyloxy) improve blood-brain barrier penetration but may reduce aqueous solubility .

Table 1. Physicochemical Properties

Compound Name Molecular Weight (g/mol) LogP Solubility (mg/mL) Binding Affinity (IC₅₀, nM) Reference
Target Compound 259.13 2.1 0.45 12.3 (EGFR kinase)
1-[(5-Bromopyridin-3-yl)methyl]-1H-1,2,4-triazol-3-amine 268.09 1.8 0.78 18.9 (EGFR kinase)
1-[(5-Chlorothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine 214.68 2.3 0.32 45.6 (EGFR kinase)

Biological Activity

1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is a compound belonging to the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound focusing on its anticancer, antibacterial, and antiangiogenic properties, supported by data tables and relevant case studies.

Chemical Structure and Properties

The molecular formula of 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine is C9H8BrN5SC_9H_8BrN_5S, with a molecular weight of approximately 276.16 g/mol. The presence of the bromothiophene moiety is significant as it may enhance the compound's biological activity through various mechanisms.

Anticancer Activity

Recent studies have indicated that triazole derivatives exhibit promising anticancer properties. For instance, compounds with a similar triazole core have shown effectiveness against various cancer cell lines.

Case Studies

  • In vitro Studies : A study evaluated the anticancer activity of various triazole derivatives, including those similar to 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine, against human cancer cell lines such as HeLa and MCF-7. The results indicated significant cytotoxic effects at low micromolar concentrations, with mechanisms involving apoptosis induction and mitochondrial dysfunction .
  • Mechanistic Insights : The anticancer activity was linked to the generation of reactive oxygen species (ROS) and activation of apoptotic pathways (caspase activation), indicating that the compound may induce cell death through oxidative stress mechanisms .
StudyCell LineIC50 (µM)Mechanism
HeLa5.0Apoptosis via caspase activation
MCF-78.0ROS generation and mitochondrial depolarization

Antibacterial Activity

Triazole derivatives are also recognized for their antibacterial properties. The compound has been tested against several bacterial strains.

Antibacterial Efficacy

A comparative study highlighted the antibacterial activity of triazole derivatives against Gram-positive and Gram-negative bacteria:

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
1-[...]-triazol-3-amineE. coli12 µg/mL
1-[...]-triazol-3-amineS. aureus10 µg/mL
Similar DerivativePseudomonas aeruginosa15 µg/mL

The results indicated that the compound exhibits notable activity against both E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antiangiogenic Activity

In addition to its anticancer and antibacterial properties, 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine has shown antiangiogenic effects.

The antiangiogenic potential was assessed through in vitro assays measuring the inhibition of endothelial cell proliferation and migration:

Assay TypeResult
Endothelial Cell Migration Inhibition40% inhibition at 10 µM concentration
Proliferation Assay (MTT)Significant reduction in cell viability at 5 µM

These findings suggest that the compound may impede tumor growth by inhibiting blood vessel formation necessary for tumor sustenance .

Q & A

Q. What are the optimal synthetic routes for 1-[(5-Bromothiophen-2-YL)methyl]-1H-1,2,4-triazol-3-amine?

  • Methodological Answer : A two-step nucleophilic substitution reaction is commonly employed. First, react 5-bromo-2-chloromethylthiophene with a base (e.g., K₂CO₃) in dimethylformamide (DMF) to generate the thiophene-methyl chloride intermediate. Second, substitute the chloride with 1H-1,2,4-triazol-3-amine under reflux conditions (14–16 hours) in the presence of KI as a catalyst. Purify via extraction (ethyl acetate/water) and crystallization (diethyl ether) . Key Considerations :
  • Monitor reaction progress via TLC.
  • Optimize molar ratios (e.g., 1:1.2 amine:halide) to improve yield.

Q. What spectroscopic techniques are suitable for characterizing this compound?

  • Methodological Answer : Use a combination of:
  • ¹H/¹³C NMR : To confirm the triazole-thiophene linkage and bromine substitution pattern.
  • IR Spectroscopy : Identify N-H stretching (3100–3300 cm⁻¹) and C-Br vibrations (500–600 cm⁻¹).
  • Mass Spectrometry (HRMS) : Validate molecular weight (expected m/z: ~284.0 for C₈H₇BrN₄S).
  • Elemental Analysis : Ensure >95% purity by matching calculated vs. experimental C/H/N ratios .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

  • Methodological Answer :
  • Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) for single-crystal X-ray diffraction.
  • Structure Solution : Employ SHELXT for initial phase determination via intrinsic phasing.
  • Refinement : Apply SHELXL with anisotropic displacement parameters for non-H atoms. Use restraints for disordered thiophene-bromine groups. Validate with R-factor convergence (<0.05) .
    Example Table :
ParameterValue
Space groupP2₁/c
R₁ (I > 2σ(I))0.039
wR₂ (all data)0.102

Q. How do electronic properties of the bromothiophene substituent influence biological activity?

  • Methodological Answer :
  • DFT Calculations : Use Gaussian 09/B3LYP/6-311++G(d,p) to model charge distribution. The bromine atom increases electrophilicity, enhancing interactions with microbial enzyme active sites (e.g., CYP51 in fungi) .
  • Comparative Studies : Synthesize analogs with Cl/NO₂ substituents; assess antimicrobial activity (MIC values) against Candida spp. to isolate electronic effects .

Q. How to resolve discrepancies in reported biological activities of triazole derivatives?

  • Methodological Answer :
  • Controlled Variables : Standardize assay conditions (e.g., pH, inoculum size) to minimize variability .
  • Structure-Activity Relationship (SAR) : Correlate substituent electronegativity (Hammett σ values) with IC₅₀ data. For example, bromine’s +I effect may reduce potency compared to electron-withdrawing groups like NO₂ .

Q. What computational methods predict binding modes of this compound with SARS-CoV-2 main protease?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with PDB ID 6LU7. Set grid boxes around catalytic dyad (His41/Cys145). Validate poses with MD simulations (NAMD, 100 ns) to assess stability .
    Key Metrics :
  • Binding energy ≤ -7.0 kcal/mol.
  • Hydrogen bonds with Glu166/Asn142.

Data Contradiction Analysis

Q. Why do different studies report conflicting thermal stability values for triazole derivatives?

  • Methodological Answer :
  • Thermogravimetric Analysis (TGA) : Standardize heating rates (e.g., 10°C/min in N₂) to compare decomposition temperatures.
  • Sample Purity : Use HPLC (≥98% purity) to eliminate impurities that lower observed stability. For example, residual solvents can reduce decomposition onset by 20–30°C .

Applications in Material Science

Q. How can this compound be integrated into nitrogen-rich energetic materials?

  • Methodological Answer :
  • Salt Formation : React with nitric acid to generate the nitrate salt.
  • Detonation Properties : Calculate velocity (EXPLO5 V6.01) using density (1.79 g/cm³) and heat of formation (ΔHf ≈ 350 kJ/mol). Expected detonation pressure: ~30 GPa .

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